

Introduction: The Strategic Value of 5-Iodobenzo[d]isoxazole

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Compound of Interest

Compound Name: **5-Iodobenzo[d]isoxazole**

Cat. No.: **B3174840**

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The isoxazole ring system is a prominent feature in numerous biologically active compounds, contributing to their unique pharmacological profiles through specific molecular interactions.^[1] ^[2]^[3] The fusion of this heterocycle with a benzene ring to form the benzo[d]isoxazole (anthranil) core, combined with the strategic placement of an iodine atom, creates a powerful synthetic tool. The C-I bond at the 5-position is particularly amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse functional groups.^[4]^[5] This capability is paramount in the fields of medicinal chemistry and materials science, where the systematic modification of a core scaffold is essential for developing new therapeutic agents and functional materials.^[6]^[7] This document serves as a technical resource, elucidating the key chemical characteristics and synthetic applications of **5-Iodobenzo[d]isoxazole**.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research.

Core Properties and Safety Data

5-Iodobenzo[d]isoxazole is typically supplied as a solid and requires standard laboratory handling procedures. Key identification and safety data are summarized below.

Property	Value	Reference
IUPAC Name	5-iodo-1,2-benzisoxazole	
Molecular Formula	C ₇ H ₄ INO	
Molecular Weight	245.02 g/mol	Calculated
CAS Number	954371-46-1	
Physical Form	Solid	
Storage	Keep in dark place, sealed in dry, room temperature	

Safety Information:

- Pictogram: GHS07 (Exclamation mark)
- Signal Word: Warning
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

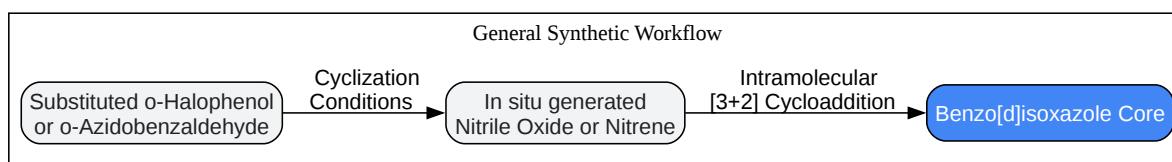
Spectroscopic Characterization

While a dedicated public spectrum for **5-Iodobenzo[d]isoxazole** is not available, its spectroscopic signature can be reliably predicted based on the analysis of its constituent functional groups and data from analogous isoxazole structures.[\[8\]](#)[\[9\]](#)

Spectroscopy	Predicted Feature	Expected Range/Value
^1H NMR (CDCl_3)	Aromatic Protons (H-3, H-4, H-6, H-7)	δ 7.5 - 8.5 ppm
^{13}C NMR (CDCl_3)	Aromatic Carbons	δ 110 - 165 ppm
C-I Carbon	δ ~90-100 ppm	
IR (KBr/ATR)	C=N Stretch	\sim 1620-1650 cm^{-1}
C=C Aromatic Stretch	\sim 1450-1600 cm^{-1}	
C-I Stretch	\sim 500-600 cm^{-1}	
MS (EI)	Molecular Ion $[\text{M}]^+$	m/z 245
Fragment $[\text{M}-\text{I}]^+$		m/z 118

Synthesis of Benzo[d]isoxazoles

The synthesis of the benzo[d]isoxazole core can be achieved through various methods, often involving cyclization strategies. A common and effective approach is the [3+2] cycloaddition reaction, which can be mediated by reagents like iodobenzene diacetate to construct the heterocyclic ring from suitable precursors.[\[10\]](#)[\[11\]](#) Palladium-catalyzed C-H activation followed by annulation with aldehydes also represents a modern and efficient route to this scaffold.[\[12\]](#)



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Caption: General workflow for benzo[d]isoxazole synthesis.

Protocol 3.1: Hypothetical Synthesis via Oxidative Cyclization

This protocol is a generalized procedure based on iodine(III)-mediated cyclization methods.[\[11\]](#)

- Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-5-iodobenzaldoxime in a suitable solvent such as aqueous methanol.
- Oxidant Addition: To the stirred solution, add 1.1 equivalents of iodobenzene diacetate (IBD) portion-wise at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, quench the reaction with a 5% aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) and stir for 15 minutes.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield **5-Iodobenzo[d]isoxazole**.

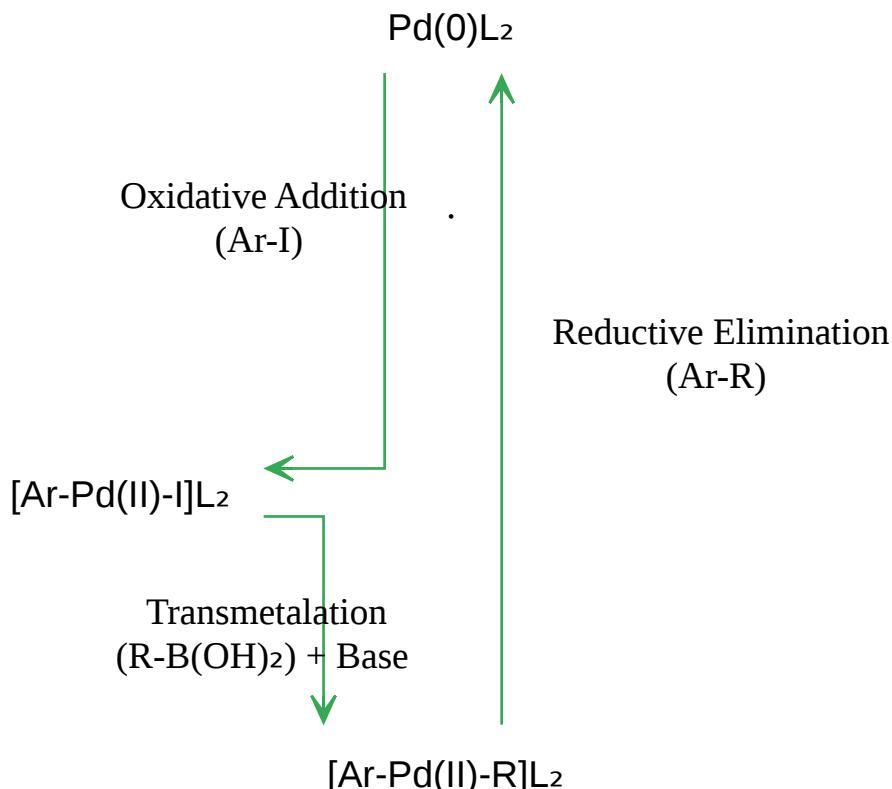
Chemical Reactivity: A Hub for Cross-Coupling Chemistry

The true synthetic power of **5-Iodobenzo[d]isoxazole** lies in the reactivity of its C-I bond. This bond is an excellent electrophilic partner in a suite of palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-Heteroatom bond formation in modern organic synthesis.[\[5\]](#)

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction enables the coupling of aryl halides with organoboron compounds, typically boronic acids or esters, to form biaryl structures.[\[13\]](#)[\[14\]](#) This reaction is

renowned for its mild conditions and high functional group tolerance, making it a cornerstone of pharmaceutical synthesis.^{[5][15]} For **5-Iodobenzo[d]isoxazole**, this provides a direct route to 5-aryl or 5-vinyl derivatives.



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Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 4.1.1: Suzuki-Miyaura Coupling of 5-Iodobenzo[d]isoxazole

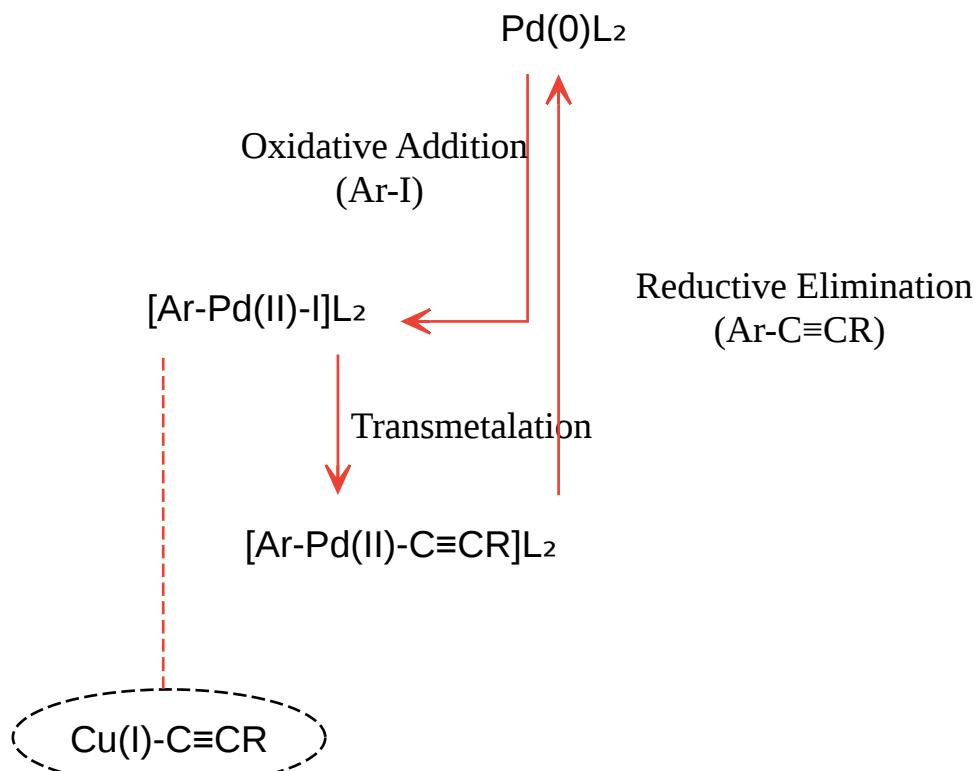
This protocol is adapted from general procedures for the Suzuki coupling of aryl iodides.^{[13][16]}

- Reaction Setup: To an oven-dried Schlenk flask, add **5-Iodobenzo[d]isoxazole** (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K_2CO_3 , 2.0 eq.), and the palladium catalyst (e.g., $Pd(PPh_3)_4$, 3-5 mol%).

- Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
- Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), via syringe.
- Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours, monitoring by TLC.
- Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate. Purify the residue by column chromatography to obtain the 5-arylbenzo[d]isoxazole product.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction is a highly efficient method for forming a bond between an aryl halide and a terminal alkyne.[17][18] This reaction, co-catalyzed by palladium and copper, provides direct access to arylalkynes, which are valuable intermediates in the synthesis of natural products and conjugated materials.[19]



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Caption: Simplified catalytic cycles of the Sonogashira coupling.

Protocol 4.2.1: Sonogashira Coupling of 5-Iodobenzo[d]isoxazole

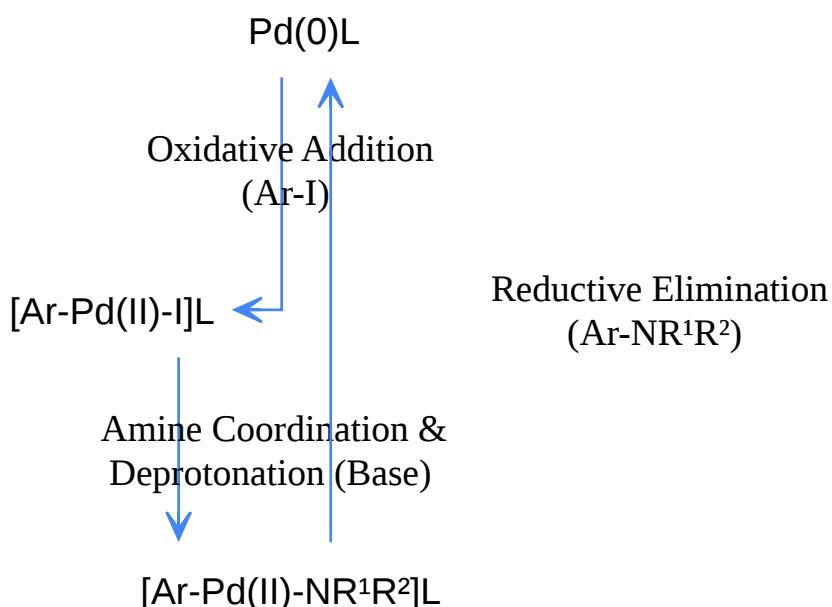
This protocol is based on standard Sonogashira conditions.[\[17\]](#)[\[20\]](#)

- Reaction Setup: In a Schlenk flask, combine **5-Iodobenzo[d]isoxazole** (1.0 eq.), $\text{PdCl}_2(\text{PPh}_3)_2$ (2-4 mol%), and copper(I) iodide (CuI , 4-8 mol%).
- Degassing: Evacuate and backfill the flask with argon three times.
- Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed base, typically a liquid amine like triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 eq.).
- Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.

- Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
- Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Wash the organic phase with saturated ammonium chloride solution, then brine. Dry over Na_2SO_4 , concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.^[21] ^[22]^[23] This method has largely replaced harsher, classical techniques due to its broad substrate scope and functional group tolerance.^[24] Applying this to **5-Iodobenzo[d]isoxazole** allows for the direct installation of primary or secondary amines at the 5-position.



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4.3.1: Buchwald-Hartwig Amination of 5-Iodobenzo[d]isoxazole

This is a representative protocol using a common catalyst system.[\[21\]](#)[\[25\]](#)

- Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs_2CO_3), 1.4 eq.).
- Reagent Addition: Add **5-Iodobenzo[d]isoxazole** (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).
- Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
- Reaction: Seal the vial and heat to 80-110 °C with stirring for 12-24 hours. Monitor completion by TLC or LC-MS.
- Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, rinsing with ethyl acetate.
- Purification: Concentrate the filtrate and purify the crude product via column chromatography on silica gel to isolate the 5-aminobenzo[d]isoxazole derivative.

Conclusion

5-Iodobenzo[d]isoxazole is a highly valuable and versatile intermediate in organic synthesis. Its physicochemical properties are well-defined, and its reactivity is dominated by the C-I bond, which serves as an effective handle for a range of palladium-catalyzed cross-coupling reactions. The ability to perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for the controlled and efficient introduction of carbon and nitrogen substituents. This strategic utility cements its role as a key building block for constructing diverse molecular libraries for drug discovery and materials science applications. The protocols and mechanistic insights provided herein offer a robust foundation for researchers aiming to exploit the full synthetic potential of this compound.

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